

Synthesis of 1-Iodoundecane from 1-Undecanol: A Technical Guide

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Compound of Interest

Compound Name: **1-Iodoundecane**

Cat. No.: **B118513**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **1-iodoundecane** from 1-undecanol, a key transformation in the preparation of various intermediates for research and drug development. **1-Iodoundecane** serves as a versatile building block, enabling the introduction of an eleven-carbon alkyl chain in the synthesis of complex organic molecules. This document details two robust and widely applicable synthetic methodologies, presenting quantitative data, comprehensive experimental protocols, and a visual representation of the synthetic workflows.

Core Synthetic Strategies

The conversion of the primary alcohol, 1-undecanol, to the corresponding alkyl iodide, **1-iodoundecane**, can be efficiently achieved through two principal methods:

- One-Pot Iodination using Triphenylphosphine and Iodine: This method, a variation of the Appel reaction, offers a direct and high-yielding conversion of the alcohol to the iodide in a single step.
- Two-Step Finkelstein-Type Reaction: This approach involves the initial activation of the alcohol by converting it to a sulfonate ester, such as a tosylate, followed by a nucleophilic substitution with an iodide salt.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the two primary methods discussed in this guide, allowing for a direct comparison of their efficacy.

Parameter	Method 1: Triphenylphosphine & Iodine	Method 2: Finkelstein-Type (via Tosylate)
Starting Material	1-Undecanol	1-Undecanol
Key Reagents	Triphenylphosphine, Iodine, Imidazole	1. p-Toluenesulfonyl chloride, Pyridine2. Sodium Iodide
Solvent(s)	Dichloromethane	1. Dichloromethane2. Acetone
Reaction Temperature	Room Temperature	1. 0 °C to Room Temperature2. Reflux
Reaction Time	~1.5 hours	1. ~4-6 hours2. ~4 hours
Reported Yield	High (approaching 99%)	High (typically >85% over two steps)
Workup/Purification	Aqueous quench, filtration, silica plug	Aqueous workup, extraction, crystallization/chromatography

Experimental Protocols

Method 1: One-Pot Iodination using Triphenylphosphine and Iodine

This protocol is adapted from a procedure for the synthesis of 1-iodododecane and is expected to provide a high yield of **1-iodoundecane**.

Materials:

- 1-Undecanol

- Triphenylphosphine (PPh_3)
- Iodine (I_2)
- Imidazole
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Hexanes
- Pentane
- Silica gel
- Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

- To a solution of 1-undecanol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add imidazole (1.3 eq) and triphenylphosphine (1.3 eq).
- To the stirred solution, add iodine (1.3 eq) portion-wise. The reaction is exothermic and the solution will turn dark brown.
- Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion of the reaction (typically 1.5-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. The brown color will disappear.
- Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

- The crude product can be purified by passing it through a plug of silica gel, eluting with hexanes. Further purification can be achieved by recrystallization from pentane at low temperature to yield pure **1-iodoundecane**.

Method 2: Two-Step Finkelstein-Type Reaction via Undecyl Tosylate

This method involves two distinct chemical transformations: the formation of undecyl tosylate and its subsequent conversion to **1-iodoundecane**.

Part A: Synthesis of Undecyl Tosylate

Materials:

- 1-Undecanol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or Triethylamine
- Dichloromethane (DCM), dry
- Water
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve 1-undecanol (1.0 eq) in dry dichloromethane.
- Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq).
- Slowly add p-toluenesulfonyl chloride (1.2 eq) to the stirred solution.
- Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

- Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
- Separate the layers and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash successively with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield undecyl tosylate, which can often be used in the next step without further purification.

Part B: Synthesis of **1-Iodoundecane** from Undecyl Tosylate

Materials:

- Undecyl Tosylate (from Part A)
- Sodium Iodide (NaI), anhydrous
- Acetone, dry
- Pentane
- 10% aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

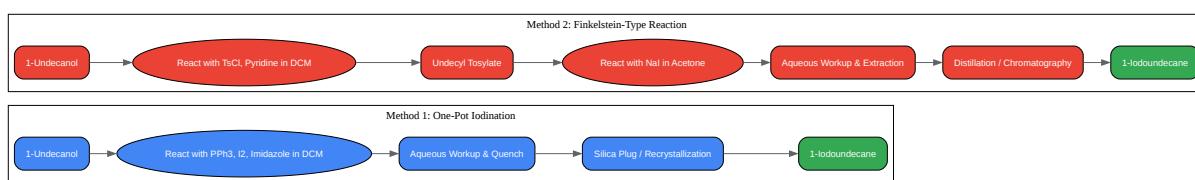
Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve undecyl tosylate (1.0 eq) in dry acetone.
- Add anhydrous sodium iodide (1.2 eq) to the solution.
- Heat the mixture to a gentle reflux and maintain for 4 hours. A precipitate of sodium tosylate will form.

- Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
- Partition the residue between pentane and a 10% aqueous sodium thiosulfate solution.
- Separate the layers and wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude **1-iodoundecane**.
- The product can be purified by vacuum distillation or column chromatography on silica gel.

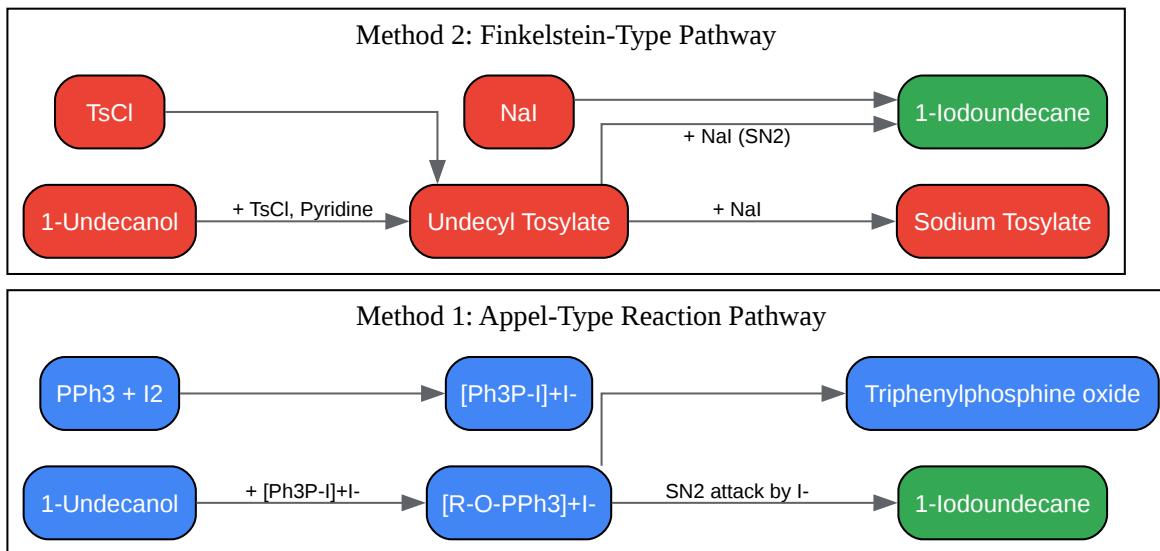
Visualizations

The following diagrams illustrate the logical workflow and chemical transformations described in this guide.



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Caption: Comparative workflow of the one-pot and two-step syntheses of **1-iodoundecane**.



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Caption: Reaction pathways for the synthesis of **1-iodoundecane** via two distinct methods.

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